(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine
CAS No.: 173065-16-2
Cat. No.: VC20922254
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173065-16-2 |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1 |
| Standard InChI Key | DPZQSYOKTUMHNY-VIFPVBQESA-N |
| Isomeric SMILES | CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C |
| SMILES | CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |
| Canonical SMILES | CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |
Introduction
(S)-2,2-Dimethyl-3-(N-Boc)-4-ethynyloxazolidine is a chiral compound that serves as a versatile building block in organic synthesis, particularly in the preparation of non-natural amino acids. The compound features a terminal acetylene group, which is crucial for various synthetic applications, including metalation reactions and cross-coupling reactions with aromatic halides.
Synthesis and Applications
The synthesis of (S)-2,2-Dimethyl-3-(N-Boc)-4-ethynyloxazolidine typically involves the use of Garner's aldehyde, a common precursor in the synthesis of chiral oxazolidines. This compound is used as a synthon for ethynylglycine, which is a valuable intermediate in the synthesis of non-natural amino acids .
Synthetic Applications
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Metalation and Cross-Coupling Reactions: The terminal acetylene group allows for metalation followed by trapping with electrophiles or Cu-Pd catalyzed coupling with aromatic halogenides, providing useful precursors for ethynylglycine derivatives .
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Addition of Bimetallic Reagents: Useful for the regio- and stereoselective functionalization of the lateral chain, aimed at synthesizing modified vinylglycine precursors .
Future Directions
Future research could focus on expanding the synthetic applications of (S)-2,2-Dimethyl-3-(N-Boc)-4-ethynyloxazolidine, particularly in the development of novel non-natural amino acids with potential biological activities. Additionally, exploring its use in drug discovery and development could provide new avenues for therapeutic agents.
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